molecular formula C20H20N2O3 B2979602 N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1251685-77-4

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2979602
CAS RN: 1251685-77-4
M. Wt: 336.391
InChI Key: WFXQEOBICCJZPP-UHFFFAOYSA-N
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Description

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide, and current treatments are often ineffective or associated with significant side effects. EMA401 has shown promise in preclinical studies as a novel and safe treatment for chronic pain.

Mechanism of Action

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This protein is involved in the regulation of pain signaling in the nervous system. By blocking the activity of AT2R, this compound can reduce pain signaling and alleviate chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and specific effect on the AT2R, without affecting other related proteins. This specificity is important for the safety and efficacy of the drug. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models of chronic pain, providing a solid foundation for further research. However, there are also limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and there may be other proteins or pathways involved in chronic pain that are not targeted by this compound.

Future Directions

There are several future directions for research on N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide and its potential use in the treatment of chronic pain. One area of focus is the development of more selective and potent AT2R antagonists that can provide even greater efficacy and safety. Another area of focus is the identification of biomarkers that can predict patient response to this compound, allowing for more personalized treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in human patients with chronic pain.

Synthesis Methods

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 7-chloro-4-ethyl-2-oxo-1,2-dihydroquinoline with 3-methoxyphenylacetic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. These studies have demonstrated that this compound can effectively reduce pain without causing significant side effects. This compound has also been shown to have a long-lasting effect, which is important for the treatment of chronic pain.

properties

IUPAC Name

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-14-11-20(24)22-18-12-15(7-8-17(14)18)21-19(23)10-13-5-4-6-16(9-13)25-2/h4-9,11-12H,3,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXQEOBICCJZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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